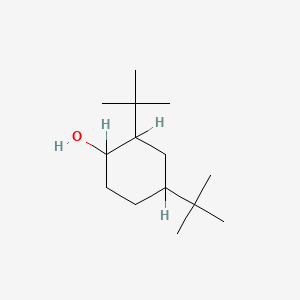










|
REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:8][CH2:7][CH:6]1[OH:15])([CH3:4])([CH3:3])[CH3:2].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O.C(O)(C)C>[C:1]([CH:5]1[CH2:10][CH:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:8][CH2:7][C:6]1=[O:15])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1C(CCC(C1)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
Jones reagent
|
|
Quantity
|
320 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were introduced into a 3 l reactor
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture until the brown color of the excessive reagent
|
|
Type
|
CUSTOM
|
|
Details
|
After separating
|
|
Type
|
CUSTOM
|
|
Details
|
the acetone reaction solution
|
|
Type
|
FILTRATION
|
|
Details
|
Then the solution was filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
the acetone was distilled off under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1C(CCC(C1)C(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 199 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |